Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate
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Overview
Description
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is a chemical compound with the molecular formula C₉H₁₀Cl₂N₂O₂. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate typically involves the reaction of 4,6-dichloropyrimidine with methyl 2-bromo-2-methylpropanoate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then purified through crystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) are applied.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines.
Oxidation Reactions: Products include pyrimidine oxides.
Reduction Reactions: Products include pyrimidine amines.
Hydrolysis: The major product is 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoic acid.
Scientific Research Applications
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate is widely used in scientific research, particularly in the fields of chemistry and biology. Its applications include:
Chemical Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is used in the development of new drugs and therapeutic agents.
Biological Studies: It is employed in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors to modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate can be compared with other similar compounds, such as:
Methyl 2-(4,6-dichloropyrimidin-5-yl)acetate: Similar in structure but with a different ester group.
4,6-Dichloropyrimidine: The parent compound without the ester group.
2-(4,6-Dichloropyrimidin-5-yl)acetic acid: The corresponding carboxylic acid derivative.
The uniqueness of this compound lies in its specific ester group, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
methyl 2-(4,6-dichloropyrimidin-5-yl)-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2O2/c1-9(2,8(14)15-3)5-6(10)12-4-13-7(5)11/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWOQXXUCGURKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CN=C1Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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